![molecular formula C8H11N3O3S2 B12478475 4-{(E)-[(2-hydroxyethyl)sulfanyl]diazenyl}benzenesulfonamide](/img/structure/B12478475.png)
4-{(E)-[(2-hydroxyethyl)sulfanyl]diazenyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1E)-2-[(2-hydroxyethyl)sulfanyl]diazen-1-yl]benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, with a diazenyl linkage to a hydroxyethyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-[(2-hydroxyethyl)sulfanyl]diazen-1-yl]benzenesulfonamide typically involves the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-mercaptoethanol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-[(1E)-2-[(2-hydroxyethyl)sulfanyl]diazen-1-yl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-[(2-hydroxyethyl)sulfanyl]diazen-1-yl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The diazenyl linkage and hydroxyethyl sulfanyl group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-[(2-hydroxyethyl)piperazine-1-yl]ethanesulfonic acid: A Good’s buffer substance used in biological systems.
N-(2-hydroxyethyl)piperazine-N’-2-ethanesulfonic acid: Another buffering agent with similar structural features.
Uniqueness
4-[(1E)-2-[(2-hydroxyethyl)sulfanyl]diazen-1-yl]benzenesulfonamide is unique due to its combination of a sulfonamide group, diazenyl linkage, and hydroxyethyl sulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11N3O3S2 |
|---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
4-(2-hydroxyethylsulfanyldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C8H11N3O3S2/c9-16(13,14)8-3-1-7(2-4-8)10-11-15-6-5-12/h1-4,12H,5-6H2,(H2,9,13,14) |
InChI Key |
DTHXPYZTKKZHNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NSCCO)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


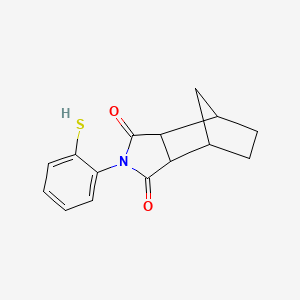
![1-(2-Bromo-5-nitrophenyl)-2-{[5-(3,4-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12478404.png)
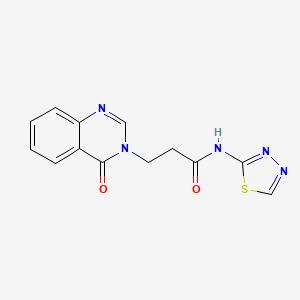
![N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(propan-2-yloxy)propan-1-amine](/img/structure/B12478409.png)
methanone](/img/structure/B12478417.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2,2-diphenylpropanamide](/img/structure/B12478423.png)
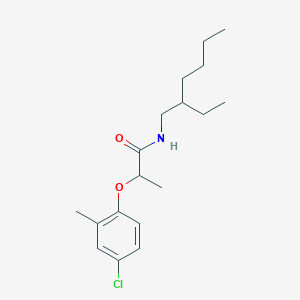
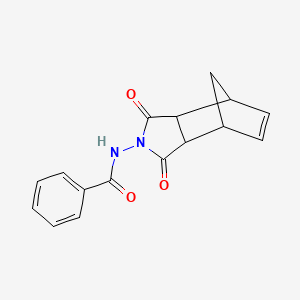
![17-Ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid (non-preferred name)](/img/structure/B12478445.png)
![6-{4-[(3-methylbenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12478446.png)
![2-[methyl(methylsulfonyl)amino]-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B12478460.png)
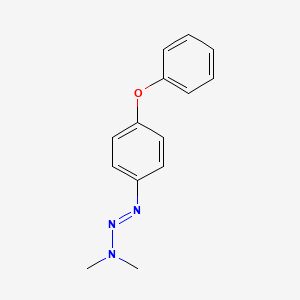
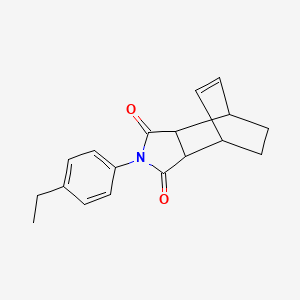
amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12478470.png)
